1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, characterized by its unique structure comprising two pyrazole rings connected via an ethyl chain. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency . Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound has a similar pyrazole structure but includes a morpholine ring, which may confer different biological activities.
1-Methyl-4-pyrazole boronic acid pinacol ester: This derivative contains a boronic acid group, making it useful in Suzuki coupling reactions for the formation of carbon-carbon bonds.
(S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine: This compound is a potent inhibitor of c-Met kinase, used in cancer treatment.
The uniqueness of this compound lies in its dual pyrazole structure, which provides a versatile scaffold for various chemical modifications and biological interactions.
Properties
Molecular Formula |
C9H13N5 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[2-(1-methylpyrazol-4-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H13N5/c1-13-6-8(4-11-13)2-3-14-7-9(10)5-12-14/h4-7H,2-3,10H2,1H3 |
InChI Key |
UAQRRARWOGVYJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CCN2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.